molecular formula C5H10OS B033081 Oxane-4-thiol CAS No. 203246-71-3

Oxane-4-thiol

Cat. No. B033081
CAS RN: 203246-71-3
M. Wt: 118.2 g/mol
InChI Key: HDEOKHIQTDMWTQ-UHFFFAOYSA-N
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Description

Thiol-containing compounds play a significant role in various fields, including medicinal chemistry, environmental science, and material science. These compounds are characterized by the presence of a sulfur atom, which significantly influences their chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of thiol-containing compounds can vary widely but often involves the functionalization of existing molecules to introduce the thiol group. For instance, the synthesis of novel thia/oxa-azaspiro[3.4]octanes demonstrates the creation of sulfur-containing heterocycles through step-economic routes, highlighting the versatility and innovation in synthesizing such compounds (Li, Rogers-Evans, & Carreira, 2013).

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds is crucial for their chemical behavior. X-ray crystallography and spectroscopic methods, such as XANES (X-ray Absorption Near Edge Structure), are commonly used to determine these structures. For example, XANES studies have been used to identify various organic sulfur oxidation states in substances, which can be applied to understand the structural aspects of thiol-containing compounds (Xia et al., 1998).

Chemical Reactions and Properties

Thiol groups in compounds are highly reactive, engaging in a variety of chemical reactions such as oxidation, conjugation, and metal-binding. These reactions are fundamental for the biological activity of many molecules and their application in drug design and material science. Transition metal-free direct C-H bond thiolation of heteroarenes shows the chemical versatility of thiols in synthetic chemistry (Zou, Reball, Mottweiler, & Bolm, 2012).

Scientific Research Applications

Nanotechnology and Material Science

A study by Duan et al. (2019) introduced oxometalates as a new class of inorganic ligands for the synthesis of silver nanoclusters, demonstrating their role alongside traditional organic ligands like thiols. This work highlighted the potential of oxometalates in designing metal nanoclusters with precise atomic structures, which could have implications for nanotechnology and materials science applications (Guang-Xiong Duan et al., 2019).

Polymer Chemistry

Strasser et al. (2017) explored the oxa-Michael addition polymerisation of divinyl sulfone and alcohols as a solvent-free method for producing macrocyclic polymers. This approach presents an alternative to traditional polymerization methods, potentially offering new pathways for creating durable plastics and resins with minimal environmental impact (Simone Strasser et al., 2017).

Environmental Science

Roman et al. (2016) investigated the selection and application of sulfide oxidizing microorganisms capable of withstanding thiols for gas biodesulfurization systems. Their findings could help improve biotechnological processes for removing sulfur compounds from industrial gases, contributing to cleaner energy production (P. Roman et al., 2016).

Advanced Materials

Ozen and Aydın (2006) demonstrated the use of molecular oxygen for the oxidative coupling of thiols to disulfides in subcritical water, providing a green chemistry approach to synthesizing disulfides. This method could be advantageous in materials science for creating disulfide bonds in polymers or small molecules without the need for toxic catalysts or harsh conditions (R. Ozen & F. Aydın, 2006).

Surface Science and Electronics

Whelan et al. (2004) investigated the use of alkanethiols for the in-situ cleaning and passivation of oxidized Cu surfaces, demonstrating their potential in microelectronics for improving the durability and performance of copper-based components (C. Whelan et al., 2004).

Safety and Hazards

Oxane-4-thiol is classified with the signal word “Warning” and is associated with the hazard statements H226, H302, H312, and H332 . These statements indicate that this compound is flammable, harmful if swallowed, harmful in contact with skin, and harmful if inhaled .

Future Directions

Thiol-based compounds, including Oxane-4-thiol, have potential for multifaceted applications, ranging from catalysis, sensing, and conductivity, to adsorption . The thiol-ene “click chemistry” has demonstrated diverse and wide range of applications, including the preparation of biocompatible materials and materials for culture and encapsulation of cells; the synthesis of block copolymers; the development of degradable materials as well as novel homogeneous and hybrid network structures .

Mechanism of Action

Target of Action

Oxane-4-thiol is a type of thiol compound . Thiols are known to play important roles in enzymatic reactions, apoptosis, detoxification, and antioxidant protection in the body . They are one of the main protective mechanisms of the body against oxidative stress .

Mode of Action

This process helps to prevent oxidative damage to cellular components such as proteins, DNA, and lipids .

Biochemical Pathways

Thiols are involved in various biochemical pathways. They are crucial in maintaining the redox homeostasis in cells . For instance, they are involved in the reduction of disulfide bonds in proteins, which can change the protein’s structure and function . Moreover, thiols can also react with ROS, leading to their detoxification and prevention of potential oxidative damage .

Pharmacokinetics

They are usually well-absorbed and can be distributed throughout the body due to their small size and polar nature .

Result of Action

The primary result of the action of this compound, like other thiols, is the protection of cells from oxidative damage. By neutralizing ROS, thiols prevent the oxidative damage of cellular components, thereby preserving the integrity and function of cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of metal ions can catalyze the oxidation of thiols, potentially affecting their antioxidant capacity . Moreover, the pH of the environment can also influence the ionization state of thiols, which can in turn affect their reactivity .

properties

IUPAC Name

oxane-4-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c7-5-1-3-6-4-2-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEOKHIQTDMWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594868
Record name Oxane-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

203246-71-3
Record name Tetrahydro-2H-pyran-4-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203246-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxane-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAHYDROPYRAN-4-THIOL
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